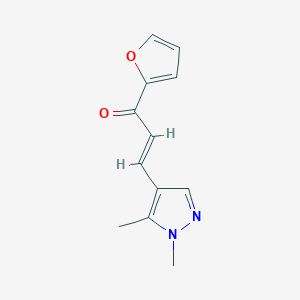

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one

Descripción

(E)-3-(1,5-Dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one). Its structure includes a furan-2-yl group at position 1 and a 1,5-dimethylpyrazol-4-yl substituent at position 2. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s unique substitution pattern distinguishes it from simpler phenyl- or methoxy-substituted chalcones, suggesting distinct physicochemical and biological behaviors .

Propiedades

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-10(8-13-14(9)2)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPCSTHWXJLCBM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 1,5-dimethylpyrazole and 2-furaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or pyrazole rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives, amines, or other substituted products.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one serves as a building block for the synthesis of more complex molecules. Its conjugated system makes it useful in the development of new materials with specific electronic properties.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other materials. Its unique properties can enhance the performance of these materials in various applications.

Mecanismo De Acción

The mechanism by which (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The conjugated system allows for electron delocalization, which can influence its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparison of Key Chalcone Derivatives

*Predicted based on analogous pyrazole derivatives .

Actividad Biológica

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The following sections provide a detailed overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring and a furan moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 227.26 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. Common methods include the condensation of 1,5-dimethylpyrazole with furan derivatives in the presence of suitable catalysts and solvents to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one may possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and may serve as potential leads in antibiotic development. Preliminary assays indicate that compounds with structural similarities show promising activity against various bacterial strains.

Study 1: Antitumor Activity

In a study conducted by Bouabdallah et al., several pyrazole derivatives were screened for their antitumor activity against HepG2 and P815 cancer cell lines. The results demonstrated significant cytotoxic potential, indicating that modifications in the pyrazole structure could enhance biological efficacy ( ).

Study 2: Mechanistic Insights

Research published in MDPI highlighted the mechanisms through which pyrazole derivatives exert their anticancer effects, including apoptosis induction and cell cycle arrest ( ). The study suggests that (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one could similarly affect cancer cell viability through these pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.